

Spectroscopic Analysis of 1,8-Dichlorooctane: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Dichlorooctane

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This guide provides a comprehensive overview of the spectroscopic data for **1,8-dichlorooctane** (CAS No. 2162-99-4), a versatile haloalkane intermediate used in various synthetic applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

- Chemical Name: **1,8-Dichlorooctane**[3]
- Molecular Formula: $C_8H_{16}Cl_2$ [3][4][5][6]
- Molecular Weight: 183.12 g/mol [3][4][5][6]
- Appearance: Colorless liquid[1][7]

Due to the molecule's symmetry, the number of unique signals in its NMR spectra is reduced, providing a clear example of how molecular symmetry impacts spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,8-dichlorooctane**, the spectra are relatively simple due to its linear, symmetric structure. The data presented here is typically acquired in deuterated chloroform ($CDCl_3$).[1][8]

¹H NMR Data

The proton NMR spectrum of **1,8-dichlorooctane** displays four distinct signals corresponding to the four unique sets of methylene (-CH₂-) protons.

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
H1, H8 (-CH ₂ Cl)	~3.54	Triplet (t)	4H
H2, H7 (-CH ₂ CH ₂ Cl)	~1.78	Quintet (quin)	4H
H3, H6	~1.42	Multiplet (m)	4H
H4, H5	~1.32	Multiplet (m)	4H

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
C1, C8	~45.2
C2, C7	~32.7
C3, C6	~28.8
C4, C5	~26.7

Note: Data is referenced to CDCl₃ at 77.00 ppm.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1,8-dichlorooctane** is dominated by

absorptions from C-H and C-Cl bonds. The data below is for a neat (pure liquid) sample.^{[5][10]}

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2930 - 2960	C-H Stretch (alkane)	Strong
2850 - 2870	C-H Stretch (alkane)	Strong
1450 - 1470	C-H Bend (scissoring)	Medium
720 - 730	C-H Bend (rocking)	Medium
650 - 660	C-Cl Stretch	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **1,8-dichlorooctane** shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.

m/z	Proposed Fragment	Relative Intensity	Notes
182 / 184 / 186	[M] ⁺ (Molecular Ion)	Low	Isotopic pattern (9:6:1 ratio) for two Cl atoms is often weak or absent.
147 / 149	[M - Cl] ⁺	Medium	Loss of one chlorine atom.
91 / 93	[C ₄ H ₈ Cl] ⁺	High	Result of cleavage.
55	[C ₄ H ₇] ⁺	High	Alkyl fragment.
41	[C ₃ H ₅] ⁺	High	Alkyl fragment.

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,8-dichlorooctane** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.^[9] For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically within a few minutes. For ^{13}C NMR, a longer acquisition time is necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.^[11]
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

IR Spectroscopy (Neat Liquid)

- Sample Preparation: Place one drop of neat **1,8-dichlorooctane** onto the surface of a polished salt plate (e.g., NaCl or KBr).^{[12][13]}
- Film Formation: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.^{[12][13][14]} Ensure no air bubbles are trapped in the film.^[14]
- Data Acquisition: Mount the "sandwiched" plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

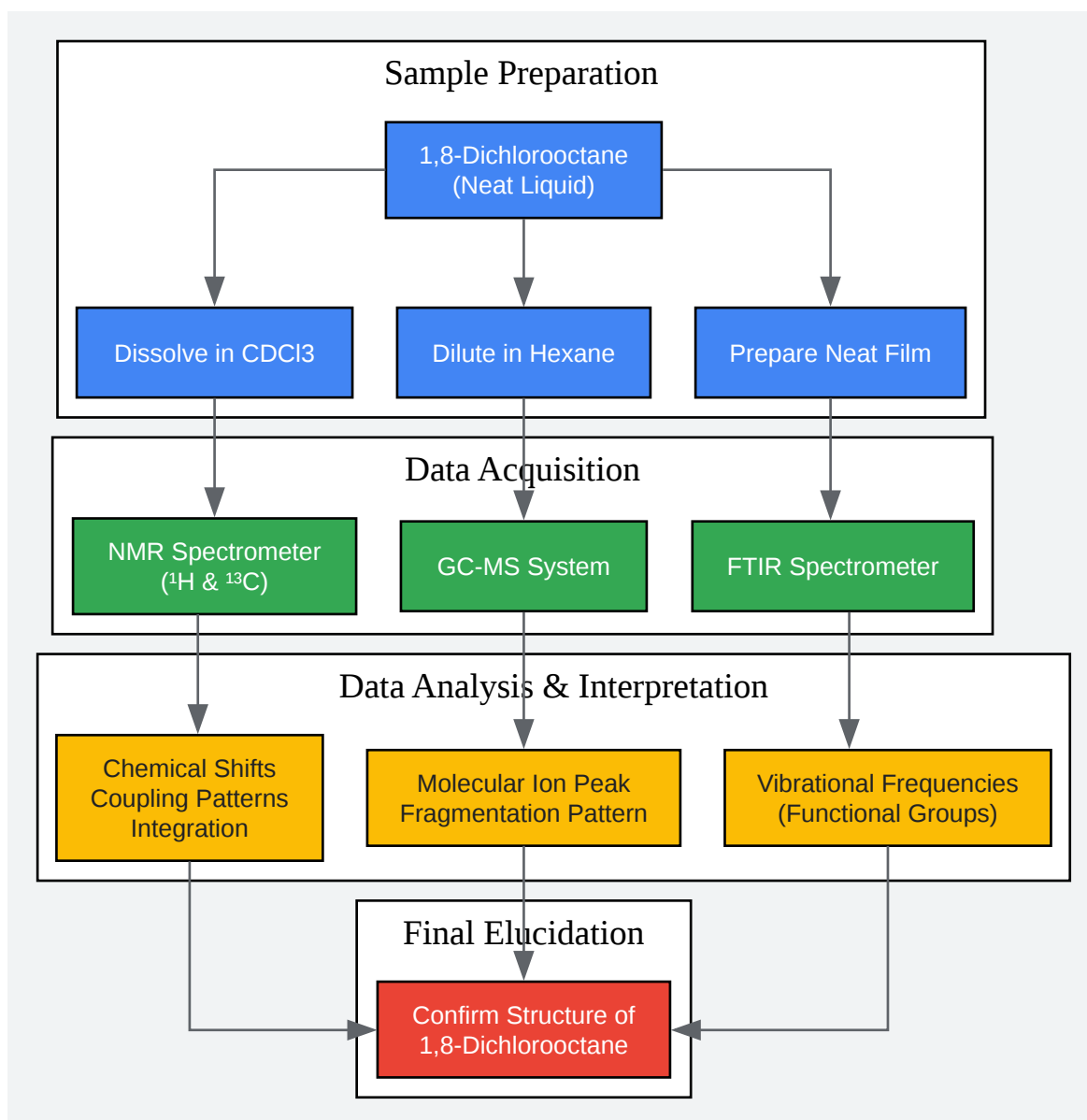
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1,8-dichlorooctane** in a volatile organic solvent like dichloromethane or hexane.^[15]

- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.[\[16\]](#)[\[17\]](#)
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[\[15\]](#)[\[17\]](#) The column's stationary phase separates components based on their boiling points and polarities. The oven temperature is typically programmed to ramp up to ensure efficient separation.[\[9\]](#)
- **Ionization and Mass Analysis:** As **1,8-dichlorooctane** elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation.[\[16\]](#) The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio to generate the mass spectrum.[\[16\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,8-dichlorooctane**.



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Caption: Workflow for Spectroscopic Analysis of **1,8-Dichlorooctane**.

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